methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
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Overview
Description
Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of biological activities and are commonly found in pharmaceuticals, agrochemicals, and other functional materials .
Scientific Research Applications
Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their role in enzyme inhibition and as potential therapeutic agents.
Medicine: These compounds are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: Imidazole derivatives are used in the production of dyes, corrosion inhibitors, and other functional materials
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future directions for methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate could involve further exploration of its potential applications in drug development .
Mechanism of Action
Target of Action
Imidazole derivatives, which include “methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate”, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others . The specific targets of “this compound” would depend on its precise chemical structure and properties.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, imidazole derivatives can act as inhibitors, activators, or modulators of their targets, leading to changes in the biological processes in which these targets are involved .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Imidazole derivatives can influence a variety of pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could include changes in enzyme activity, alterations in signal transduction pathways, or effects on cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate typically involves the reaction of an imidazole derivative with a carbamate precursor. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of methyl propiolate with substituted amidoximes under microwave conditions with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Metronidazole: An antimicrobial agent used to treat infections.
Clotrimazole: An antifungal medication.
Histidine: An amino acid with an imidazole side chain
Uniqueness
Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)9-3-2-6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJOKNBLUZSJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CN=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1479082-84-2 |
Source
|
Record name | methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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